An In-depth Technical Guide to Barium cis-epoxy-Succinate: Chemical Properties, Structure, and Potential Applications
An In-depth Technical Guide to Barium cis-epoxy-Succinate: Chemical Properties, Structure, and Potential Applications
Introduction
Barium cis-epoxy-succinate is an organometallic compound that stands at the intersection of coordination chemistry and biologically relevant molecules. As the barium salt of cis-epoxysuccinic acid, it combines the structural features of a strained epoxide ring and a dicarboxylic acid with the properties imparted by the barium cation. While its parent acid, cis-epoxysuccinic acid, has garnered significant attention as a potent agonist of the succinate receptor 1 (SUCNR1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, the barium salt remains a less-explored chemical entity.[1][2][3] This guide aims to provide a comprehensive technical overview of Barium cis-epoxy-succinate, consolidating available data and offering scientifically grounded insights into its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Barium cis-epoxy-succinate is an ionic compound formed from a barium cation (Ba²⁺) and a cis-epoxy-succinate anion. The cis-stereochemistry of the epoxy-succinate ligand is crucial for its biological activity.[2] The chemical formula for Barium cis-epoxy-succinate is C₄H₂BaO₅, and it has a molecular weight of approximately 267.38 g/mol .[4][5]
Structural Representation
The structure of the cis-epoxy-succinate anion features a three-membered epoxide ring fused to a four-carbon backbone with two carboxylate groups in a cis configuration. This strained epoxide ring is a key feature, contributing to the molecule's reactivity.
Caption: Proposed two-step synthesis workflow for Barium cis-epoxy-succinate.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of cis-Epoxysuccinic Acid
This protocol is adapted from the known method of epoxidizing maleic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve maleic acid in water.
-
Catalyst Addition: Add a catalytic amount of tungstic acid to the solution.
-
Epoxidation: While stirring vigorously, slowly add hydrogen peroxide (30% aqueous solution) dropwise from the dropping funnel, maintaining the reaction temperature below a specified limit (e.g., 40°C) using an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the cis-epoxysuccinic acid can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and washing with cold water.
Step 2: Synthesis of Barium cis-epoxy-Succinate
This protocol is based on general methods for preparing barium carboxylates.
-
Dissolution: Dissolve the synthesized cis-epoxysuccinic acid in deionized water.
-
Barium Salt Addition: Slowly add a stoichiometric amount of a suitable barium source, such as barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃), to the solution with constant stirring. The choice of barium source will affect the byproducts (water or water and carbon dioxide).
-
pH Adjustment: Monitor and adjust the pH of the solution to near neutral (pH 6.5-7.5) to ensure complete salt formation.
-
Isolation: The Barium cis-epoxy-succinate, being sparingly soluble in water, is expected to precipitate out of the solution. The precipitate can be collected by filtration.
-
Purification: The collected solid should be washed with deionized water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum at a moderate temperature to obtain the final Barium cis-epoxy-succinate as a crystalline powder.
Characterization
Due to the lack of published spectroscopic data for Barium cis-epoxy-succinate, the following characterization methods and expected results are based on the known spectra of its parent acid and general principles of spectroscopy.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is expected to show the absence of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹). [6] * The sharp C=O stretching band of the carboxylic acid (around 1760-1690 cm⁻¹) will be replaced by two characteristic strong absorption bands for the carboxylate anion: the asymmetric stretching vibration (νₐ(COO⁻)) around 1650-1540 cm⁻¹ and the symmetric stretching vibration (νₛ(COO⁻)) around 1450-1360 cm⁻¹. [7] * The presence of the epoxide ring should be confirmed by characteristic C-O stretching bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
As barium is a diamagnetic metal, high-resolution ¹H and ¹³C NMR spectra should be obtainable.
-
¹H NMR: The spectrum is expected to show a singlet for the two equivalent protons on the epoxide ring. The chemical shift of these protons would likely be different from that in the free acid due to the change in the electronic environment upon salt formation.
-
¹³C NMR: The spectrum should show distinct signals for the carboxylate carbons and the carbons of the epoxide ring. The chemical shift of the carboxylate carbon is expected to be in the range of 170-185 ppm. [8]* Mass Spectrometry (MS):
-
Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to determine the mass-to-charge ratio of the intact ion or its fragments. Barium has several isotopes, which would result in a characteristic isotopic pattern in the mass spectrum. [9][10]* Thermal Analysis:
-
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of the compound. As indicated by its high melting point with decomposition, the compound is expected to be thermally stable at moderate temperatures. The decomposition of barium carboxylates often proceeds through the formation of barium carbonate and then barium oxide at higher temperatures. [11][12][13][14]
-
Potential Applications
The potential applications of Barium cis-epoxy-succinate can be inferred from the biological activity of its parent acid and the role of barium compounds in materials science.
In Drug Development and Research
-
Succinate Receptor 1 (SUCNR1) Agonist: The primary interest in this compound stems from the potent and selective agonistic activity of cis-epoxysuccinic acid on SUCNR1. [1][2][3]SUCNR1 is involved in various physiological processes, including blood pressure regulation, immune response, and metabolic homeostasis. [1][15]Barium cis-epoxy-succinate could serve as a stable, solid form of this agonist for research purposes. Its solubility in acidic aqueous solutions may be advantageous for certain experimental setups.
-
Pharmacological Tool: As a well-defined salt, it could be used as a reference standard in analytical methods for quantifying cis-epoxysuccinic acid in biological samples.
In Materials Science
-
Polymer Additive: Barium salts, particularly barium sulfate, are widely used as fillers in polymers and epoxy resins to enhance properties such as density, radiopacity, and mechanical strength. [16][17][18][19][20][21]The dicarboxylic nature of the epoxy-succinate ligand could potentially allow Barium cis-epoxy-succinate to act as a cross-linking agent or a modifier in certain polymer systems, particularly those with functional groups that can interact with the carboxylate or epoxide moieties.
-
Precursor for Barium-Containing Materials: Controlled thermal decomposition of barium carboxylates is a known method for producing barium-containing nanomaterials, such as barium carbonate and barium oxide. [12][14]Barium cis-epoxy-succinate could potentially serve as a precursor for the synthesis of such materials with specific morphologies or properties, influenced by the decomposition of the organic ligand.
Safety and Handling
Soluble barium compounds are toxic. Therefore, Barium cis-epoxy-succinate should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Inhalation of dust and ingestion should be avoided. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
Barium cis-epoxy-succinate is a compound with intriguing potential, bridging the gap between pharmacology and materials science. While detailed experimental data on this specific salt is currently limited in the public domain, this guide provides a robust framework based on the well-documented properties of its constituent parts and established chemical principles. The proposed synthesis and characterization methods offer a clear path for researchers to further investigate this compound. Its potential as a stable form of a potent SUCNR1 agonist and as a functional component in advanced materials makes Barium cis-epoxy-succinate a promising candidate for future research and development.
References
-
Studies on Thermal Stability of Barium Carboxylates from Coconut Oil. Materials International. [Link]
-
de Vadder, F., Kovatcheva-Datchary, P., & Bäckhed, F. (2012). The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions. Frontiers in Endocrinology, 3, 9. [Link]
-
Geubelle, P., Dilly, S., Fievez, L., Pirotte, B., & Pirotte, B. (2017). Identification and pharmacological characterization of succinate receptor agonists. British Journal of Pharmacology, 174(9), 796–808. [Link]
-
Semenova, O. V., Patrusheva, T. N., Podorozhnyak, S., & Railko, M. Y. (2018). Thermal decomposition curves of (a) strontium carboxylate, (b) barium carboxylate, and (c) titanium carboxylate. [Link]
-
Lopresti, M., Palin, L., Alberto, G., et al. (2019). Epoxy resins composites for X-ray shielding materials additivated by coated barium sulfate with improved dispersibility. Materials & Design, 181, 108001. [Link]
-
Geubelle, P., Dilly, S., Fievez, L., Pirotte, B., & Pirotte, B. (2017). Discovery and pharmacological characterization of succinate receptor (SUCNR1/GPR91) agonists. ResearchGate. [Link]
-
He, W., Miao, F. J.-P., Lin, D. C.-H., Schwandner, R. T., Wang, Z., Gao, J., ... & Li, E. (2012). The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions. National Institutes of Health. [Link]
-
The thermal decomposition of barium valerate in argon. ResearchGate. [Link]
-
Baisden, P. A., Choppin, G. R., & Garrett, B. B. (1977). Nuclear magnetic resonance studies of diamagnetic metal-aminopolycarboxylate complexes. Inorganic Chemistry, 16(6), 1367–1372. [Link]
-
Haffner-Luntzer, M., Kovtun, O., Seibel, P., & Offermanns, S. (2016). Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91. PMC. [Link]
-
Ogunniran, K. O., Ajanaku, K. O., James, O. O., & Ajani, O. O. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
-
Rittirong, A., Yimyam, P., & Rungsiyakull, C. (2021). Study of epoxy shielding material with barium sulphate for development of radiation protection materials in low-dose diagnostic. Taylor & Francis Online. [Link]
- Thermosetting epoxy resin powder highly filled with barium sulfate, calcium carbonate and mica.
-
13C N M R Spectra of Carboxylate-Bridged Paramagnetic Dinuclear and Tetranuclear Iron Oxo Complexes. ElectronicsAndBooks. [Link]
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. [Link]
-
Palmer, A. R., Bailey, D. B., & Ellis, P. D. (1981). 13C NMR studies of carboxylate inhibitor binding to cobalt(II) carboxypeptidase A. PubMed. [Link]
-
Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. [Link]
-
One-Dimensional Barium Coordination Polymer With 2,2'-Bipyridine-5,5'-Dicarboxylate Ligand: Synthesis, Spectroscopic Characterization, Thermal Analyses, and Crystal Structure. Taylor & Francis Online. [Link]
-
Analytical methods. OSTI.GOV. [Link]
-
The Influence of Barium Sulfate on the Mechanical Properties of Glass/Epoxy Resin Composite. ResearchGate. [Link]
-
Analysis of barium by isotope mass spectrometry. OSTI.GOV. [Link]
-
13C NMR spectra for the zinc carboxylate series. ResearchGate. [Link]
-
FILLER-BARIUM SULFATE. 2017 ERP System. [Link]
-
Thermal decomposition of BaCO3 Hess cycle. YouTube. [Link]
-
a–c. Typical mass spectra of barium and oxygenated barium clusters. Top... ResearchGate. [Link]
-
Barium ion adduct mass spectrometry to identify carboxylic acid photoproducts from crude oil–water systems under solar irradiation. RSC Publishing. [Link]
-
Inhibition of Barium Sulfate Deposition by Polycarboxylates of Various Molecular Structures. OnePetro. [Link]
-
Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
- Use of barium sulfate or calcium carbonate particles in transparent polymer...
-
cis-Epoxysuccinic acid. Chemsrc. [Link]
-
Synthesis and XRPD studies of new barium dicarboxylates. Cambridge University Press. [Link]
Sources
- 1. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 2. Identification and pharmacological characterization of succinate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of barium by isotope mass spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. materials.international [materials.international]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.uniupo.it [research.uniupo.it]
- 17. tandfonline.com [tandfonline.com]
- 18. US3876606A - Thermosetting epoxy resin powder highly filled with barium sulfate, calcium carbonate and mica - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. 2017erp.com [2017erp.com]
- 21. EP1937596A1 - Use of barium sulfate or calcium carbonate particles in transparent polymer compositions, transparent polymer compositions and process for manufacturing these compositions - Google Patents [patents.google.com]
